molecular formula C22H19ClN4O2S B2479990 2-((3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-hydroxyphenyl)acetamide CAS No. 862209-65-2

2-((3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-hydroxyphenyl)acetamide

Cat. No.: B2479990
CAS No.: 862209-65-2
M. Wt: 438.93
InChI Key: HHRMVTFRTOQDHH-UHFFFAOYSA-N
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Description

2-((3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-hydroxyphenyl)acetamide is a synthetic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its complex structure, which includes a chlorophenyl group, a dimethylpyrazolo[1,5-a]pyrimidine core, and a hydroxyphenylacetamide moiety

Scientific Research Applications

2-((3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-hydroxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, characterization, and potential biological activities. Given the biological activities observed for similar compounds, this compound could be a potential candidate for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-hydroxyphenyl)acetamide typically involves multistep reactions. One common approach is as follows:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors, such as 4-chlorophenylhydrazine and 2,5-dimethyl-3-oxobutanoic acid, under acidic conditions to form the pyrazolo[1,5-a]pyrimidine ring.

    Thioether formation: The pyrazolo[1,5-a]pyrimidine intermediate is then reacted with a thiol reagent, such as thiophenol, under basic conditions to introduce the thioether linkage.

    Acetamide formation: Finally, the thioether intermediate is coupled with 4-hydroxyphenylacetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction of the nitro group (if present) on the chlorophenyl ring can yield corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium azide (NaN₃) under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-((3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure and have been studied for their diverse biological activities.

    Triazolo[1,5-a]pyridines: Another class of heterocyclic compounds with comparable structural features and applications.

Uniqueness

2-((3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-hydroxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl, dimethylpyrazolo[1,5-a]pyrimidine, and hydroxyphenylacetamide moieties provides a versatile scaffold for further functionalization and optimization in drug development.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl-N-(4-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2S/c1-13-11-20(30-12-19(29)25-17-7-9-18(28)10-8-17)27-22(24-13)21(14(2)26-27)15-3-5-16(23)6-4-15/h3-11,28H,12H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRMVTFRTOQDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)SCC(=O)NC3=CC=C(C=C3)O)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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